molecular formula C6H11FO2 B6351698 Ethyl 2-fluorobutanoate CAS No. 327-46-8

Ethyl 2-fluorobutanoate

Cat. No.: B6351698
CAS No.: 327-46-8
M. Wt: 134.15 g/mol
InChI Key: ONLLXDPBECIJCM-UHFFFAOYSA-N
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Description

Ethyl 2-fluorobutanoate is an organic compound with the molecular formula C6H11FO2. It is an ester derived from butanoic acid and is characterized by the presence of a fluorine atom at the second carbon position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorobutanoate can be synthesized through several methods. One common method involves the esterification of 2-fluorobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted butanoates depending on the nucleophile used.

    Hydrolysis: 2-fluorobutanoic acid and ethanol.

    Reduction: 2-fluorobutanol.

Scientific Research Applications

Ethyl 2-fluorobutanoate is used in scientific research for several purposes:

Mechanism of Action

The mechanism of action of ethyl 2-fluorobutanoate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester and fluorine functional groups, which can participate in various biochemical pathways. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-fluorobutanoate is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical properties compared to other fluorinated butanoates. This unique structure makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

ethyl 2-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLLXDPBECIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301207
Record name ethyl 2-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-46-8
Record name NSC141816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-FLUOROBUTYRATE
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